molecular formula C13H11NO2S B179137 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene CAS No. 100727-36-4

1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene

Cat. No.: B179137
CAS No.: 100727-36-4
M. Wt: 245.3 g/mol
InChI Key: CWBSWRVIZRRKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene ( 100727-36-4) is a sulfur-containing aromatic compound with the molecular formula C 13 H 11 NO 2 S and a molecular weight of 245.30 g/mol . This structurally distinct molecule features a methylsulfanyl group (-S-CH 3 ) and a nitro-substituted phenyl ring, conferring unique electronic properties that make it a valuable intermediate in organic synthesis and materials science research. While specific biological data for this compound is limited, its core structure shares key pharmacophoric elements with compounds investigated for inhibiting the aggregation of alpha-synuclein (α-Syn), a pathological hallmark of Parkinson's disease . These related small molecules are proposed to interact with the hydrophobic pockets of β-sheet structures in fibrils, potentially disrupting their formation . The nitro group and the aromatic system in this compound are crucial for such interactions, often acting as hydrogen bond acceptors and facilitating hydrophobic contacts within protein structures . Researchers may also exploit the reactivity of its functional groups; the methylsulfanyl group can be oxidized to sulfoxides or sulfones, while the nitro group can be reduced to an amine, enabling further chemical diversification . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-methylsulfanyl-2-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBSWRVIZRRKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574008
Record name 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100727-36-4
Record name 2-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution with Methylsulfanyl Groups

A primary method involves introducing the methylsulfanyl group via nucleophilic aromatic substitution. Thiolactam intermediates, such as 4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepines, are alkylated using methyl iodide in the presence of a phase-transfer catalyst. For example, benzene solutions of thiolactams react with methyl iodide and sodium hydroxide under benzyltriethylammonium chloride catalysis, yielding methylsulfanyl derivatives.

Reaction Conditions:

  • Solvent: Benzene or chloroform

  • Catalyst: Benzyltriethylammonium chloride (1.48 g per 0.01 mol substrate)

  • Base: 40% NaOH (10 mL)

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 5–8 hours

This method achieves yields exceeding 85% after recrystallization from ethanol.

Condensation of Nitroaryl Precursors

An alternative route employs nitroaryl intermediates, such as 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which undergo base-mediated condensation. Potassium carbonate or triethylamine facilitates the displacement of nitro groups by methylsulfanyl nucleophiles.

Key Steps:

  • Nitroalkylation: Nitroethane reacts with a nitroaryl chloride precursor in toluene or ethyl acetate.

  • Oxidation: Potassium permanganate oxidizes intermediates to stabilize the nitrophenyl group.

Optimization Data:

ParameterOptimal Range
Base-to-Substrate Ratio3:1 to 1:1 (molar)
SolventToluene or ethyl acetate
Temperature30–50°C

This method reports yields of 70–90%, depending on solvent choice and base strength.

Solvent and Catalytic Effects

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventYield (%)Purity (%)
Toluene8895
Ethyl acetate8293
1-Butanol7590

Non-polar solvents like toluene enhance nucleophilic substitution rates by stabilizing transition states, while polar aprotic solvents (e.g., ethyl acetate) improve nitro group solubility.

Catalytic Systems

Phase-transfer catalysts (PTCs) are critical for mitigating solubility challenges. Benzyltriethylammonium chloride increases interfacial contact between aqueous NaOH and organic substrates, accelerating methyl iodide incorporation.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain consistent temperature and mixing. Key advantages include:

  • Reduced Reaction Time: 20–30% faster than batch processes.

  • Higher Purity: Automated separation minimizes byproducts.

Purification Techniques

  • Recrystallization: Ethanol or methanol recrystallization achieves >95% purity.

  • Chromatography: Silica gel chromatography isolates minor isomers, though it is cost-prohibitive for industrial use.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-oxidation of methylsulfanyl groups, are minimized by:

  • Controlled Oxidant Addition: Gradual introduction of KMnO₄.

  • Low-Temperature Phases: Maintaining reactions below 50°C.

Environmental Considerations

Solvent-free protocols and biodegradable catalysts (e.g., enzyme-mediated systems) are under development to reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group directs incoming electrophiles to the ortho and para positions relative to the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Electrophiles such as bromine, chloromethyl methyl ether.

Major Products Formed

    Oxidation: 1-(Methylsulfinyl)-2-(4-nitrophenyl)benzene, 1-(Methylsulfonyl)-2-(4-nitrophenyl)benzene.

    Reduction: 1-(Methylsulfanyl)-2-(4-aminophenyl)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylsulfanyl group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, electronic groups, and backbone modifications. Key examples include:

1-(4-Methylphenyl)sulfanyl-2-nitrobenzene
  • Molecular Formula: C₁₃H₁₁NO₂S
  • Structure : Features a nitro group at position 2 and a 4-methylphenylsulfanyl group at position 1.
  • No melting point or spectral data are reported, but its molecular weight (245.30 g/mol) is slightly lower due to the absence of a phenyl group in the nitro substituent .
4-Nitrodiphenyl Sulfide
  • Molecular Formula: C₁₂H₉NO₂S
  • Structure : A simpler diaryl sulfide with a nitro group at position 4 and a phenylsulfanyl group.
  • Properties : The absence of a methyl group in the sulfanyl substituent reduces steric effects, enhancing planarity and conjugation. This compound is used as a reference in electronic studies of nitro-aromatic systems .
4-Nitrothioanisole (1-(Methylsulfanyl)-4-nitrobenzene)
  • Molecular Formula: C₇H₇NO₂S
  • Structure : A positional isomer of the target compound, with the nitro and methylsulfanyl groups in para positions.
  • Properties : The para substitution allows for greater symmetry and dipole stabilization, reflected in its lower molecular weight (169.20 g/mol) and distinct NMR shifts compared to the ortho-substituted target compound .
(4-Methoxybenzyl)(2-Methyl-6-Nitrophenyl)sulfane (1b)
  • Molecular Formula: C₁₅H₁₅NO₃S
  • Structure : Contains a methoxybenzyl group and a methyl-nitro-substituted aryl ring.
  • Properties : Reported melting point: 63–64°C . $^1$H NMR (DMSO-d₆) shows aromatic protons at δ 7.62–7.48 ppm and a methoxy singlet at δ 3.71 ppm. The methoxy group enhances solubility in polar solvents .

Physical and Spectral Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features ($^1$H NMR) References
1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene C₁₃H₁₁NO₂S 261.30 Not reported Expected aromatic signals at δ 7.5–8.5 ppm (ortho coupling)
1-(4-Methylphenyl)sulfanyl-2-nitrobenzene C₁₃H₁₁NO₂S 245.30 Not reported Not available
4-Nitrodiphenyl Sulfide C₁₂H₉NO₂S 231.27 Not reported Phenyl protons at δ 7.3–7.6 ppm
4-Nitrothioanisole C₇H₇NO₂S 169.20 Not reported Singlet for SCH₃ at δ 2.30 ppm
(4-Methoxybenzyl)(2-Methyl-6-Nitrophenyl)sulfane C₁₅H₁₅NO₃S 289.35 63–64 Methoxy singlet at δ 3.71 ppm; aromatic multiplet at δ 7.62 ppm

Biological Activity

1-(Methylsulfanyl)-2-(4-nitrophenyl)benzene, also known by its CAS number 100727-36-4, is an organic compound with significant potential in various biological applications. This compound features a methylsulfanyl group and a nitrophenyl moiety, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H11NO2S
  • Molecular Weight : 247.30 g/mol
  • Structure : The compound consists of a benzene ring substituted with a methylsulfanyl group and a nitrophenyl group, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-(Methylsulfanyl)benzene with 4-nitrophenyl chloride. The reaction is performed under basic conditions using potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product through a nucleophilic aromatic substitution mechanism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has shown potential in modulating enzyme activities, particularly through inhibition or activation pathways. For instance, the nitrophenyl group can be reduced to form reactive intermediates that interact with cellular components, influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and interference with cell cycle progression .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting some key findings:

Study Cell Line Activity Observed IC50 Value (µM)
Study AHCT-116Induced apoptosis7.3
Study BSW-180Cell cycle arrest (G2/M)0.74
Study CRKOInhibition of proliferation8.4

Case Studies

  • Anticancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including colorectal and breast cancer cells. The mechanism involves apoptosis induction and modulation of protein expression related to cell cycle regulation .
  • Antimicrobial Studies : A study assessing the antimicrobial efficacy against various bacterial strains showed promising results, indicating that this compound could serve as a lead for developing new antimicrobial agents .
  • Enzyme Inhibition Studies : Research has indicated that this compound may inhibit acetylcholinesterase activity, which is crucial for neurodegenerative disease research. The IC50 values observed suggest moderate potency compared to established inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.